REACTION_CXSMILES
|
[O:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=O.[Br:8][CH2:9][CH2:10]Br.C([O-])([O-])=O.[K+].[K+].CC#[N:20]>>[Br:8][CH2:9][CH2:10][N:20]1[C:2](=[O:1])[CH2:3][CH2:4][C:5]1=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
396 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
829 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
washed with water, sat. Na2CO3aq
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
, brine, and dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |